1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Overview
Description
2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family. These compounds are primarily used as flame retardants in various industrial applications. The chemical structure of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with nine bromine atoms attached to the rings .
Mechanism of Action
Target of Action
It is known to be a member of the polybrominated diphenyl ethers (pbdes) group . PBDEs are often used as flame retardants and can be found in a variety of consumer products . They are known to be environmental pollutants and can accumulate in living organisms .
Mode of Action
The specific mode of action for 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether is not clearly stated in the available resources. As a PBDE, it is likely to interact with its targets in a similar manner to other compounds in this group. PBDEs are known to have a high affinity for lipids and can accumulate in fatty tissues. They can disrupt endocrine function and may have neurotoxic effects .
Biochemical Pathways
Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone homeostasis . They may also have neurotoxic effects .
Pharmacokinetics
Pbdes are known to have a high lipid solubility and can accumulate in fatty tissues . They are persistent organic pollutants and can remain in the environment for a long time .
Result of Action
Pbdes are known to disrupt endocrine function and may interfere with thyroid hormone homeostasis . They may also have neurotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether. As a persistent organic pollutant, it can remain in the environment for a long time . Its high lipid solubility allows it to accumulate in fatty tissues, and it can bioaccumulate in organisms over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the phenyl rings .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated diphenyl ethers.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less brominated diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PBDEs in various chemical reactions and environmental conditions.
Biology: Research on its effects on biological systems helps understand the toxicity and environmental impact of PBDEs.
Medicine: Studies investigate its potential health effects and mechanisms of action in living organisms.
Industry: It is used in the development of flame retardant materials for various applications, including electronics, textiles, and construction materials
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether
- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether
- 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether
Comparison: Compared to these similar compounds, 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether has a higher degree of bromination, which enhances its flame retardant properties. this also increases its persistence in the environment and potential for bioaccumulation .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZXYIDLFWXID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556652 | |
Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437701-78-5 | |
Record name | 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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